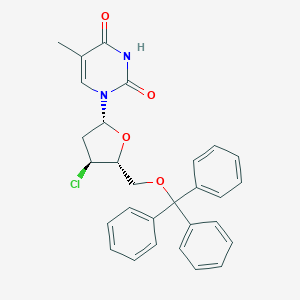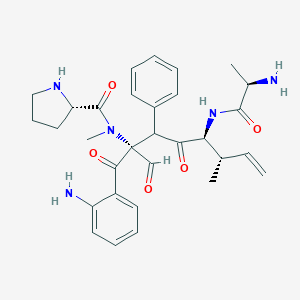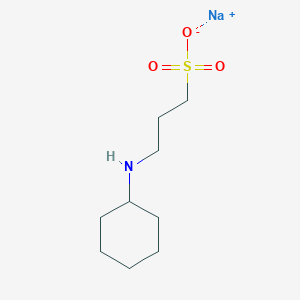
4-Amino-6-cloropiridina
Descripción general
Descripción
4-Amino-6-chloropyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
4-Amino-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes and other biological targets.
Medicine: Explored for its antiviral and psychotherapeutic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
4-Amino-6-chloropyrimidine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Amino-6-chloropyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Given its potential anti-inflammatory properties , it may lead to a reduction in inflammation and associated symptoms at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidine typically involves the chlorination of 4,6-diaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions, followed by quenching with alcohols to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Amino-6-chloropyrimidine often involves large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the compound. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted pyrimidines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl halides under electrochemical conditions, forming functionalized arylpyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like adamantylalkylamines and palladium catalysts are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Coupling Reactions: Nickel catalysts and sacrificial iron anodes are used in electrochemical coupling reactions.
Major Products Formed:
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Functionalized Arylpyrimidines: Resulting from electrochemical coupling reactions.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: Similar in structure but with two chlorine atoms, making it more reactive in nucleophilic substitution reactions.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with different substitution patterns, leading to varied biological activities.
Uniqueness: 4-Amino-6-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form hydrogen bonds and participate in various reactions makes it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKRSPKJMHASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285521 | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-59-9 | |
| Record name | 5305-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-amino-6-chloropyrimidine a useful building block in organic synthesis?
A: 4-amino-6-chloropyrimidine serves as a versatile precursor for synthesizing various substituted pyrimidines. The presence of both a chlorine atom and an amino group allows for diverse modifications. For instance, the chlorine atom at the alpha-position of the pyrimidine ring can undergo nucleophilic substitution reactions with amines. This strategy enables the introduction of various adamantylalkylamines, yielding N-heteroaryl substituted adamantane-containing amines []. These derivatives are of significant interest due to their potential antiviral and psychotherapeutic activities. Additionally, electrochemical reductive cross-coupling reactions between 4-amino-6-chloropyrimidines and functionalized aryl halides, using a sacrificial iron anode and a nickel(II) catalyst, can produce a range of novel 4-amino-6-arylpyrimidines in moderate to high yields [].
Q2: Are there any catalytic applications of 4-amino-6-chloropyrimidine derivatives in organic synthesis?
A: While 4-amino-6-chloropyrimidine itself might not be directly used as a catalyst, its derivatives, particularly those incorporating palladium catalysts, play a crucial role in synthesizing di-substituted pyrimidine derivatives []. For example, palladium(0) catalysis facilitates the introduction of a second amino substituent in 4-amino-6-chloropyrimidine. This approach allows for the synthesis of diversely substituted pyrimidines, broadening their potential applications in medicinal chemistry and materials science.
Q3: What are the potential applications of compounds derived from 4-amino-6-chloropyrimidine in medicinal chemistry?
A: Research indicates that N-heteroaryl substituted adamantane-containing amines, synthesized using 4-amino-6-chloropyrimidine as a starting material, hold promise as potential antiviral and psychotherapeutic agents []. Further exploration of these derivatives could lead to the development of novel therapeutics targeting these areas. Additionally, the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, utilizing 4-amino-6-chloropyrimidine as a precursor, has been reported [, ]. While specific applications aren't detailed in the provided abstracts, the synthesis of these novel compounds suggests ongoing research into their potential biological activities and therapeutic applications.
Q4: What analytical techniques are commonly employed to characterize 4-amino-6-chloropyrimidine and its derivatives?
A: NMR spectroscopy proves invaluable in studying the prototropic equilibrium in N-heteroaryl substituted adamantane-containing amines derived from 4-amino-6-chloropyrimidine []. This technique provides insights into the structural features and dynamic behavior of these compounds in solution. Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)




![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)



